(S,S)-TsDPEN: A Comprehensive Technical Guide to Synthesis and Characterization
(S,S)-TsDPEN: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (S,S)-TsDPEN (N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide), a crucial chiral diamine ligand. Its widespread application in asymmetric catalysis, particularly in the stereoselective reduction of ketones and imines, makes it an invaluable tool in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.[1] This document details the synthetic protocol, purification methods, and a full characterization profile, including spectroscopic and chromatographic data, to support researchers in its effective utilization.
Synthesis of (S,S)-TsDPEN
The synthesis of (S,S)-TsDPEN is achieved through the monosulfonylation of (1S,2S)-1,2-diphenylethylenediamine. This procedure is critical for establishing the chiral environment necessary for its function as a ligand in asymmetric catalysis. The reaction must be carefully controlled to favor the formation of the mono-tosylated product and minimize the production of the di-tosylated byproduct.
Experimental Protocol: Synthesis of (S,S)-TsDPEN
Materials:
-
(1S,2S)-1,2-Diphenylethylenediamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S,2S)-1,2-diphenylethylenediamine (1 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 10-15 minutes.
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.0-1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, quench the reaction by adding deionized water. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (S,S)-TsDPEN as a white to off-white solid.[2]
Characterization of (S,S)-TsDPEN
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (S,S)-TsDPEN. The following table summarizes the key analytical data.
| Parameter | Method | Expected Result |
| Physical Appearance | Visual Inspection | White to pale yellow crystalline powder.[3][4] |
| Molecular Formula | - | C₂₁H₂₂N₂O₂S.[5][6] |
| Molecular Weight | Mass Spectrometry | 366.48 g/mol .[4][5] |
| Melting Point | Melting Point Apparatus | 128-131 °C.[3][4] |
| Optical Rotation | Polarimetry | [α]²⁰/D +35° (c = 1 in chloroform).[3] |
| ¹H NMR | NMR Spectroscopy | The spectrum should show characteristic signals for the aromatic protons of the phenyl and tosyl groups, the methine protons of the ethylenediamine backbone, the amine protons, and the methyl protons of the tosyl group. The integration of these signals should correspond to the number of protons in the structure. |
| ¹³C NMR | NMR Spectroscopy | The spectrum should display the expected number of carbon signals corresponding to the aromatic rings, the ethylenediamine backbone, and the tosyl group. |
| Mass Spectrum | Mass Spectrometry (ESI-MS) | The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 367.15. |
| Enantiomeric Purity | Chiral HPLC | Analysis on a suitable chiral stationary phase should show a single major peak for the (S,S)-enantiomer, confirming high enantiomeric excess (>99%).[7][8][9][10] |
| Purity | HPLC | A high-performance liquid chromatography (HPLC) analysis on a standard reversed-phase column should indicate a purity of ≥98%. |
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of (S,S)-TsDPEN.
Caption: Workflow for the synthesis and characterization of (S,S)-TsDPEN.
Catalytic Cycle of Asymmetric Transfer Hydrogenation
(S,S)-TsDPEN is a key ligand in the Noyori-type catalysts for asymmetric transfer hydrogenation of prochiral ketones. The following diagram illustrates the generally accepted catalytic cycle.[11][12]
Caption: Catalytic cycle of Ru-catalyzed asymmetric transfer hydrogenation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. RuCl(p-cymene)[(R,R)-Ts-DPEN] | Benchchem [benchchem.com]
- 3. (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine | 167316-27-0 [chemicalbook.com]
- 4. Cas 167316-27-0,(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine | lookchem [lookchem.com]
- 5. chemscene.com [chemscene.com]
- 6. (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine | C21H22N2O2S | CID 6612782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
